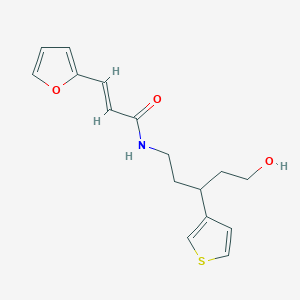![molecular formula C23H18ClNO4 B2904173 (S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid CAS No. 1260608-83-0](/img/structure/B2904173.png)
(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings connected through a cyclopentane . The fluorene moiety is often used in the synthesis of amino acids and peptides . The compound also contains a carboxylic acid group and an amine group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a fluorene moiety attached to a carboxylic acid group via an amine linkage. The fluorene moiety is a tricyclic structure consisting of two benzene rings connected by a five-membered ring .Scientific Research Applications
Photochemical Transformations
In the study of diclofenac and its major transformation products, including derivatives related to (S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid, photochemical transformations play a crucial role. The research highlights how these compounds undergo photolytic transformation in aqueous solutions, shedding light on environmental degradation pathways and stability under UV irradiation. This work is vital for understanding the environmental fate of similar chemical compounds (Eriksson et al., 2010).
Reactivity and Spectral Analysis
A comparative DFT study on halogen substituted phenylacetic acids, including chloro variants, provides insight into the reactivity, acidity, and vibrational spectra of these molecules. This research is foundational for designing molecules with desired properties for various applications, from materials science to pharmaceuticals (Srivastava et al., 2015).
Protective Group in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the compound's structure, is extensively used in peptide synthesis to protect hydroxy groups. Its application in the synthesis of an octathymidylic acid fragment underscores the importance of such protective groups in complex organic synthesis, facilitating the production of peptides and nucleic acids with high specificity and yield (Gioeli & Chattopadhyaya, 1982).
Fluorescent PET Sensor Design
Research into novel phenylaminonaphtho[1,2-d]oxazol-2-yl-type fluorophores, which include structural motifs similar to this compound, showcases the compound's potential in designing fluorescent sensors. These sensors can detect protons and water, offering applications in biochemical assays and environmental monitoring (Ooyama et al., 2009).
Inhibiting Enzymes
While focusing on applications beyond pharmacology, it's noteworthy that related structures have been studied for their potential in inhibiting enzymes like cyclo-oxygenase and 5-lipoxygenase. Such studies, although pharmacological, hint at the broader biochemical utility of these compounds in understanding and modulating enzyme activity (Laufer et al., 1994).
Mechanism of Action
Target of Action
The primary targets of (S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis for temporary protection of amine groups
Biochemical Pathways
Given the presence of the fmoc group, it could potentially be involved in processes related to protein or peptide synthesis or modification .
Action Environment
It’s worth noting that fmoc-protected amino acids are generally stable at room temperature and have a long shelf-life . This suggests that the compound might also exhibit similar stability characteristics.
Future Directions
properties
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDNNHWVILUHSO-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CC=C4Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide](/img/structure/B2904091.png)
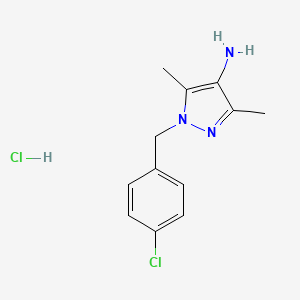
![N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2904094.png)
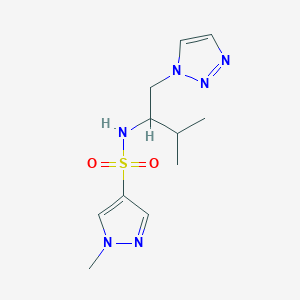
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2904096.png)
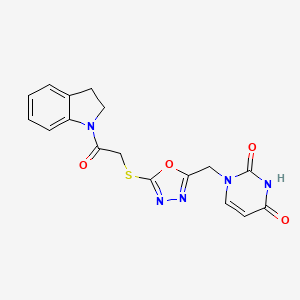

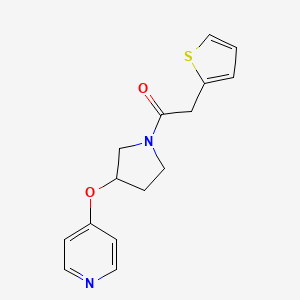
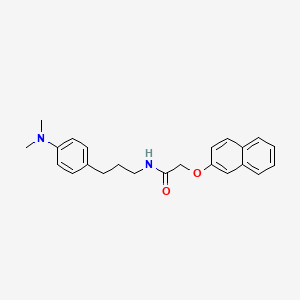
![5-(3-bromobenzoyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2904107.png)
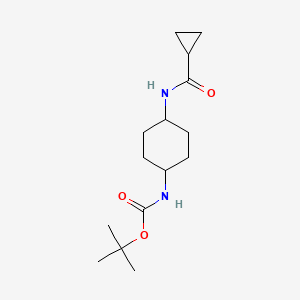
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2904110.png)
